Resistance Mutations vs Baloxavir
Cap-dependent endonuclease-IN-25 exhibits a distinct resistance mutation profile relative to baloxavir marboxil, a clinical CEN inhibitor. Resistance to IN-25 is associated with D148E and K181N substitutions in the viral cap-dependent endonuclease active site . In contrast, clinical resistance to baloxavir is primarily conferred by PA/I38T/F/M/N/S substitutions and PA/T20K mutations, which increase EC₅₀ values by 11- to 57-fold for influenza A viruses and 2- to 8-fold for influenza B viruses [1]. The non-overlapping mutation signatures suggest that IN-25 engages the endonuclease active site via binding determinants distinct from those of baloxavir, potentially enabling activity against baloxavir-resistant viral strains—though direct confirmatory data are currently absent.
Baloxavir: PA/I38T/F/M/N/S, PA/T20K
Non-overlapping mutation residues
| Evidence Dimension | Resistance-associated amino acid substitutions |
|---|---|
| Target Compound Data | D148E, K181N (in viral cap-dependent endonuclease) |
| Comparator Or Baseline | Baloxavir marboxil: PA/I38T/F/M/N/S; PA/T20K |
| Quantified Difference | Non-overlapping mutation residues; baloxavir EC₅₀ fold-change increase quantified at 11- to 57-fold (influenza A) and 2- to 8-fold (influenza B) |
| Conditions | Resistance selection studies (IN-25); clinical trial resistance surveillance and in vitro selection (baloxavir) |
Why This Matters
A distinct resistance mutation signature indicates that IN-25 may retain activity against viral variants resistant to baloxavir—a critical consideration for research on emerging antiviral resistance.
- [1] RxReasoner. Baloxavir marboxil Pharmacology: Resistance. View Source
